di-DTPA TL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

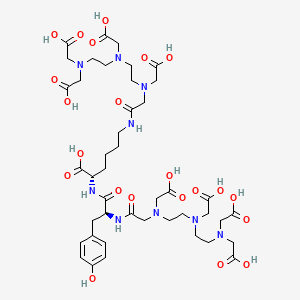

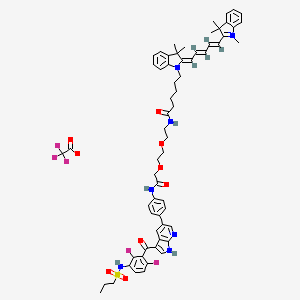

Di-diethylenetriaminepentaacetic acid thallium (di-DTPA TL) is a hydrophilic bivalent hapten derived from diethylenetriaminepentaacetic acid (DTPA). It is primarily used in tumor research due to its ability to form stable complexes with metal ions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of di-DTPA TL involves the conversion of thallium(I) to thallium(III) in the presence of diethylenetriaminepentaacetic acid. This can be achieved by using ozone and hydrochloric acid, followed by reaction with di-isopropyl ether . The final product is obtained by reacting the thallium(III) complex with diethylenetriaminepentaacetic acid in normal saline at room temperature for 0.5 hours .

Industrial Production Methods

Industrial production of this compound typically involves solid phase extraction techniques to separate thallium(I) and thallium(III) species. The thallium(III)-DTPA complex is selectively adsorbed onto an anion exchange resin and then eluted using a solution of hydrochloric acid and sulfur dioxide .

Analyse Des Réactions Chimiques

Types of Reactions

Di-DTPA TL undergoes various chemical reactions, including complexation, oxidation, and reduction. It forms stable complexes with divalent and trivalent cations such as iron(III), copper(II), nickel(II), lead(II), zinc(II), iron(II), manganese(II), calcium(II), magnesium(II), and barium(II) .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include hydrochloric acid, sulfur dioxide, ozone, and di-isopropyl ether. The reactions are typically carried out under controlled conditions, such as room temperature and specific pH levels .

Major Products Formed

The major products formed from the reactions of this compound include stable metal complexes, which are used in various applications such as radioimmunotherapy and environmental monitoring .

Applications De Recherche Scientifique

Di-DTPA TL is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

Tumor Research: This compound is used as a hydrophilic bivalent hapten in tumor research to study the biodistribution and pharmacokinetics of radiolabeled compounds.

Radioimmunotherapy: It is used in pretargeted radioimmunotherapy for optimizing the delivery of radiolabeled haptens to tumors.

Environmental Monitoring: This compound is used in the speciation and separation of thallium species in environmental samples.

Mécanisme D'action

Di-DTPA TL exerts its effects by forming stable complexes with metal ions. The calcium and zinc trisodium salts of DTPA achieve their therapeutic potential by exchanging calcium and zinc cations with transuranic radionuclides to form higher affinity complexes. These complexes are then eliminated by glomerular filtration into the urine . This mechanism is particularly useful in the treatment of internal contamination with radionuclides.

Comparaison Avec Des Composés Similaires

Di-DTPA TL is unique due to its hydrophilic nature and its ability to form stable bivalent complexes. Similar compounds include:

Diethylenetriaminepentaacetic acid (DTPA): A parent compound used in various applications, including nuclear medicine and advanced nuclear fuel reprocessing.

Pentetic Acid: Another derivative of DTPA used in medical imaging and for the decorporation of internally deposited radionuclides.

This compound stands out due to its specific application in tumor research and its ability to form stable complexes with a wide range of metal ions.

Propriétés

Formule moléculaire |

C43H65N9O22 |

|---|---|

Poids moléculaire |

1060.0 g/mol |

Nom IUPAC |

(2S)-6-[[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetyl]amino]-2-[[(2S)-2-[[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C43H65N9O22/c53-29-6-4-28(5-7-29)17-31(45-33(55)19-50(23-37(62)63)14-10-48(21-35(58)59)12-16-52(26-40(68)69)27-41(70)71)42(72)46-30(43(73)74)3-1-2-8-44-32(54)18-49(22-36(60)61)13-9-47(20-34(56)57)11-15-51(24-38(64)65)25-39(66)67/h4-7,30-31,53H,1-3,8-27H2,(H,44,54)(H,45,55)(H,46,72)(H,56,57)(H,58,59)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)(H,73,74)/t30-,31-/m0/s1 |

Clé InChI |

UNVOLMGUPPQHLZ-CONSDPRKSA-N |

SMILES isomérique |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)O)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)O |

SMILES canonique |

C1=CC(=CC=C1CC(C(=O)NC(CCCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)O)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-Bromo-1,3-Thiazol-2-Yl)amino]-N-Methylbenzamide](/img/structure/B12379123.png)

![(2S)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]-1-benzyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12379221.png)

![1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one](/img/structure/B12379224.png)